molecular formula C7H10N4OS B1184474 N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide

N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B1184474
M. Wt: 198.244
InChI Key: LNZYQJSAYZHPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the reaction of 3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial, antifungal, or anticancer effects. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(prop-2-en-1-ylsulfanyl)phenyl]acetamide
  • N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide
  • N-Acetyl-S-allylcysteine

Uniqueness

N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the presence of the 1,2,4-triazole ring, which imparts significant pharmacological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities .

Properties

Molecular Formula

C7H10N4OS

Molecular Weight

198.244

IUPAC Name

N-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C7H10N4OS/c1-3-4-13-7-9-6(10-11-7)8-5(2)12/h3H,1,4H2,2H3,(H2,8,9,10,11,12)

InChI Key

LNZYQJSAYZHPJN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=NN1)SCC=C

Origin of Product

United States

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